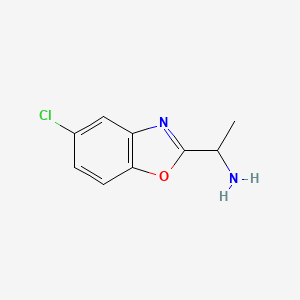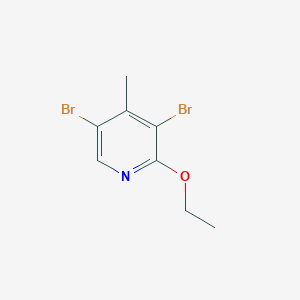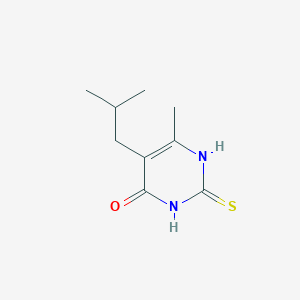![molecular formula C15H14N2O B12111732 [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol: is an organic compound that features a benzimidazole ring substituted with a methyl group at the 2-position and a phenylmethanol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol typically involves the following steps:
Formation of 2-Methylbenzimidazole: This can be achieved by condensing o-phenylenediamine with acetic acid under acidic conditions.
Substitution Reaction: The 2-methylbenzimidazole is then reacted with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate or sodium hydride in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Pharmaceuticals: It can be used as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, which can result in various biological effects.
類似化合物との比較
Benzimidazole: The parent compound without the methyl and phenylmethanol substitutions.
2-Methylbenzimidazole: Similar structure but lacks the phenylmethanol group.
4-Phenylbenzimidazole: Lacks the methyl group at the 2-position.
Uniqueness:
Structural Features:
Biological Activity: The combination of these substituents can enhance its biological activity compared to its simpler analogs.
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-4-2-3-5-15(14)17(11)13-8-6-12(10-18)7-9-13/h2-9,18H,10H2,1H3 |
InChIキー |
UJVVRZBGVJLQNP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12111664.png)
![1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid](/img/structure/B12111669.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-nicotinamide](/img/structure/B12111670.png)

![2-[(Z)-[(3Z)-5,6-dimethyl-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12111674.png)



![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)

![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
